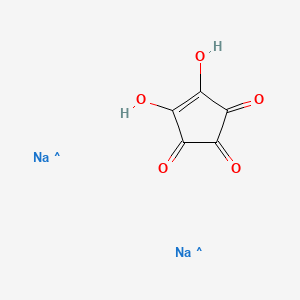
4-Cyclopentene-1,2,3-trione, 4,5-dihydroxy-, sodium salt (1:2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopentene-1,2,3-trione, 4,5-dihydroxy-, sodium salt (1:2) is a chemical compound with the molecular formula C5H2Na2O5. It is also known as croconic acid disodium salt. This compound is characterized by its unique structure, which includes a cyclopentene ring with three ketone groups and two hydroxyl groups, stabilized by sodium ions. It is commonly used in various chemical and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentene-1,2,3-trione, 4,5-dihydroxy-, sodium salt (1:2) typically involves the reaction of croconic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where croconic acid is dissolved in water and then neutralized with sodium hydroxide to form the disodium salt. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure complete conversion and high purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade croconic acid and sodium hydroxide, with precise control over reaction parameters such as temperature, concentration, and mixing speed. The product is then purified through crystallization or other separation techniques to achieve the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopentene-1,2,3-trione, 4,5-dihydroxy-, sodium salt (1:2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The hydroxyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-Cyclopentene-1,2,3-trione, 4,5-dihydroxy-, sodium salt (1:2) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclopentene-1,2,3-trione, 4,5-dihydroxy-, sodium salt (1:2) involves its ability to interact with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of multiple functional groups, which can form covalent bonds with target molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Croconic acid: The parent compound of 4-Cyclopentene-1,2,3-trione, 4,5-dihydroxy-, sodium salt (1:2).
Sodium croconate: Another sodium salt of croconic acid with similar properties.
Disodium croconate: A similar compound with two sodium ions stabilizing the structure.
Uniqueness: 4-Cyclopentene-1,2,3-trione, 4,5-dihydroxy-, sodium salt (1:2) is unique due to its specific arrangement of functional groups and the presence of two sodium ions. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C5H2Na2O5 |
|---|---|
Molekulargewicht |
188.05 g/mol |
InChI |
InChI=1S/C5H2O5.2Na/c6-1-2(7)4(9)5(10)3(1)8;;/h6-7H;; |
InChI-Schlüssel |
QNEOBWSPULUDEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=O)C(=O)C1=O)O)O.[Na].[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















